molecular formula C9H14ClNO B8505339 1-Cyclopropylpiperidine-4-carbonyl chloride

1-Cyclopropylpiperidine-4-carbonyl chloride

Cat. No. B8505339
M. Wt: 187.66 g/mol
InChI Key: NFOZFVSQDLADFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079894B2

Procedure details

To a stirred mixture of 1-cyclopropyl piperidine-4-carboxylic acid (10.0 grams, 48.6 mmol, obtained in above step) in dichloromethane (198 mL) cooled at 0° C. was added dry dimethyl formamide (2 mL) followed by drop wise addition of oxalyl chloride (12.5 mL, 145.8 mmol). The reaction mixture was gradually warmed to room temperature and stirred for 1 hour. The volatiles were removed under reduced pressure and the crude 1-cyclopropyl piperidine-4-carbonyl chloride (11.0 grams). This crude product was used in the next reaction without purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
198 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[CH2:9][CH2:8][CH:7]([C:10]([OH:12])=O)[CH2:6][CH2:5]2)[CH2:3][CH2:2]1.CN(C)C=O.C(Cl)(=O)C([Cl:21])=O>ClCCl>[CH:1]1([N:4]2[CH2:9][CH2:8][CH:7]([C:10]([Cl:21])=[O:12])[CH2:6][CH2:5]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(CC1)N1CCC(CC1)C(=O)O
Name
Quantity
198 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was gradually warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
This crude product was used in the next reaction without purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(CC1)N1CCC(CC1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.